A-86929
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 86929 is a synthetic compound that acts as a selective dopamine receptor D1 agonist. It was initially developed as a potential treatment for Parkinson’s disease and cocaine addiction. despite its reasonable efficacy in humans, it caused dyskinesias, leading to its discontinuation for these purposes .
Preparation Methods
The synthesis of A 86929 involves several steps, including catalytic enantioselective one-pot aziridination followed by Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization protocol. This method achieves a high enantiomeric excess (ee) of 95% and an overall yield of 56% . The catechol of A 86929 can be bis-acetylated to produce its prodrug, which is more chemically stable and rapidly converted to the parent compound in plasma .
Chemical Reactions Analysis
A 86929 undergoes various chemical reactions, including:
Oxidation: The catechol group in A 86929 can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the catechol group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying selective dopamine receptor agonists.
Biology: Research on A 86929 has provided insights into dopamine receptor function and signaling pathways.
Mechanism of Action
A 86929 exerts its effects by selectively stimulating the dopamine D1 receptor. This receptor is part of the G-protein-coupled receptor family and is involved in various physiological processes, including movement, cognition, and reinforcement learning. The compound’s selective stimulation of the D1 receptor may offer a novel mechanism for Parkinson’s disease therapy with a potentially improved side-effect profile .
Comparison with Similar Compounds
A 86929 is unique due to its high selectivity for the dopamine D1 receptor. Similar compounds include:
ABT-431: The diacetyl prodrug of A 86929, which has better bioavailability and stability.
Other D1 Agonists: Various analogs of A 86929 have been synthesized and studied for their selective D1 receptor activity.
These compounds share structural similarities but differ in their pharmacokinetic properties and receptor selectivity.
Properties
CAS No. |
171961-95-8 |
---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1S,10R)-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaene-4,5-diol |
InChI |
InChI=1S/C18H21NO2S/c1-2-3-11-7-13-17(22-11)9-19-14-5-4-10-6-15(20)16(21)8-12(10)18(13)14/h6-8,14,18-21H,2-5,9H2,1H3/t14-,18+/m1/s1 |
InChI Key |
REHAKLRYABHSQJ-KDOFPFPSSA-N |
SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O |
Isomeric SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)O |
Canonical SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)O |
Synonyms |
2-propyl-4,5,5a,6,7,11b-hexahydro-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol 4,5,5a,6,7,11b-hexahydro-2-propyl-3-thia-5-azacyclopent-1-ena(c)phenanthrene-9,10-diol A 86929 A-86929 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.